

Application Note: Functionalization of Biphenylene for Band Gap Engineering

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Compound of Interest

Compound Name: 2-Acetylbiphenylene

CAS No.: 779-26-0

Cat. No.: B1598708

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Executive Summary

The Biphenylene Network (BPN) represents a paradigm shift in 2D carbon allotropes.[1] Unlike graphene, which is a zero-gap semimetal, pristine BPN exhibits metallic character due to its unique lattice of composed 4-, 6-, and 8-membered rings.[2] While this metallicity is advantageous for interconnects, it precludes the use of pristine BPN in logic transistors or optoelectronics where a distinct band gap (

) is required.

This Application Note details the protocols for Band Gap Engineering of Biphenylene via chemical functionalization. We provide a validated workflow for synthesizing pristine BPN on Au(111) and subsequently tuning its electronic properties through hydrogenation and halogenation. Theoretical and experimental data confirm that controlled functionalization can transition BPN from a metal to a wide-bandgap semiconductor (

), enabling its integration into next-generation FETs and UV-optoelectronics.

Module 1: Synthesis of Pristine Biphenylene Network (BPN)

Objective: Fabricate high-quality, defect-free BPN monolayers on a gold substrate to serve as the scaffold for functionalization.

The HF-Zipping Mechanism

Direct synthesis of BPN is achieved not by traditional CVD, but through a bottom-up on-surface synthesis known as interpolymer dehydrofluorination (HF-zipping).[3] This method relies on the spatially confined reaction of halogenated precursors on a catalytic surface.

Protocol: On-Surface Synthesis on Au(111)

Reagents & Equipment:

- Substrate: Au(111) single crystal (atomically flat).
- Precursor: 4,4"-dibromo-2,2"-bis(trifluoromethyl)-p-terphenyl (DHTP) or functionally equivalent halogenated terphenyls.
- Environment: Ultra-High Vacuum (UHV) chamber (mbar).

Step-by-Step Workflow:

- Substrate Preparation:
 - Clean Au(111) via standard sputtering (, 1 keV) and annealing () cycles.
 - Validation: Verify surface reconstruction (herringbone pattern) via Scanning Tunneling Microscopy (STM).
- Precursor Deposition:
 - Sublime DHTP precursor from a Knudsen cell at onto the Au(111) substrate held at room temperature.
 - Rate: 0.1–0.5 monolayers (ML) per minute.

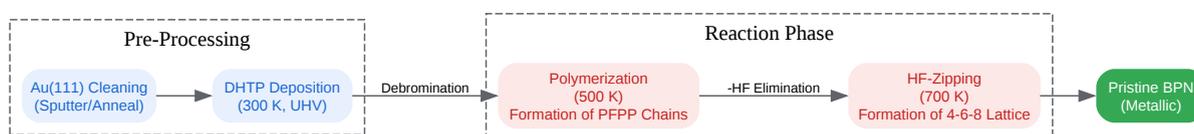
- Polymerization (Debromination):
 - Anneal sample to 500 K.
 - Mechanism:[4][5] C-Br bonds scission occurs; radical intermediates couple to form linear poly(perfluoro-p-phenylene) (PFPP) chains.
 - Critical Checkpoint: STM should reveal linear chains. If honeycomb networks appear, the temperature was too high, leading to parasitic graphene formation.
- HF-Zipping (BPN Formation):
 - Anneal sample to 650–700 K.
 - Mechanism:[4][5] The close proximity of

and

/

groups on adjacent chains triggers HF elimination. This "zips" the chains together, forming the characteristic 4-8 membered rings between the 6-membered backbones.[6]

Synthesis Workflow Diagram



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Figure 1: On-surface synthesis workflow for Biphphenylene Network via HF-zipping of terphenyl precursors.

Module 2: Functionalization Strategies for Band Gap Opening

Objective: Convert metallic BPN into a semiconductor by disrupting the delocalized π -electron system.

Hydrogenation (BPN Hydro-BPN)

Hydrogenation is the most controllable method for band gap engineering. Unlike graphene, where H-clustering is stochastic, BPN offers specific adsorption sites (4-ring vs 8-ring) that allow for tunable electronic states.

Protocol:

- Atomic Hydrogen Source: Use a thermal gas cracker (capillary temperature) to generate atomic H from gas.
- Exposure: Expose the pristine BPN/Au(111) sample to atomic H flux.
 - Dosage: 50–200 Langmuir (L).
 - Substrate Temp: Maintain at 300 K to prevent desorption.
- Mechanism: H atoms chemically adsorb (chemisorption) onto the carbons, converting them to sp^3 . This breaks the conjugation network.
 - Site Selectivity: DFT studies indicate H prefers the 4-membered ring vertices initially.
- Result: Transition to wide-bandgap semiconductor (up to 4.8 eV at full coverage).

Fluorination & Halogenation

Fluorination offers an alternative route, often yielding higher stability than hydrogenation due to the strength of the C-F bond.

Protocol:

- Source:

gas exposure or atomic F beam.

- Process: Expose BPN to

(

mbar) for 5–10 minutes.

- Result: Fluorinated BPN (F-BPN) exhibits a tunable gap depending on F-coverage (

).

Module 3: Characterization & Validation

Objective: Verify the lattice structure and quantify the band gap.

Scanning Tunneling Spectroscopy (STS)

This is the gold standard for validating the metal-to-semiconductor transition.

- Pristine BPN:

- Topography: Look for the "square-octagon-hexagon" lattice.

- dI/dV Spectrum: Non-zero density of states (DOS) at the Fermi level (

). Signature of Metallic behavior.

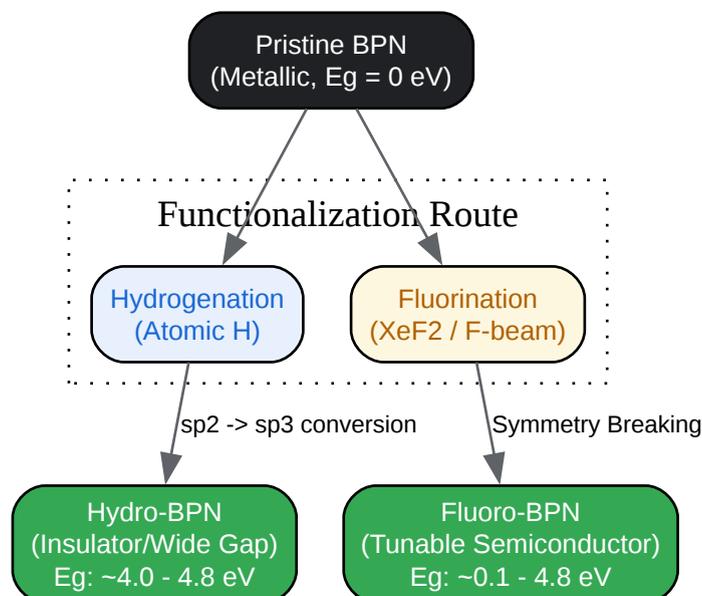
- Functionalized BPN:

- Topography: Lattice appears "bumpy" due to

protrusions (H or F atoms).

- dI/dV Spectrum: A region of zero conductance around
. The width of this region corresponds to the Band Gap (
).

Band Gap Engineering Logic Flow



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Figure 2: Logical pathways for tuning the electronic properties of Biphenylene.

Module 4: Quantitative Data Summary

The following table summarizes theoretical (DFT) and experimental values for BPN band gaps under different functionalization regimes.

Material State	Functionalization	Hybridization	Electronic Character	Band Gap ()
Pristine BPN	None		Metallic	0 eV
BPN Nanoribbon	None (Width < 2nm)		Metallic	~0 eV (Width dependent)
Hydro-BPN	Hydrogenation (Full)		Insulator	4.86 eV
Fluoro-BPN	Fluorination (Full)		Insulator	4.82 eV
Chloro-BPN	Chlorination (Partial)	Mixed	Semiconductor	0.1 - 3.4 eV
Bromo-BPN	Bromination (Partial)	Mixed	Semiconductor	0.02 - 1.7 eV

Data Source: Aggregated from Fan et al. (2021) and Luo et al. (2022).

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